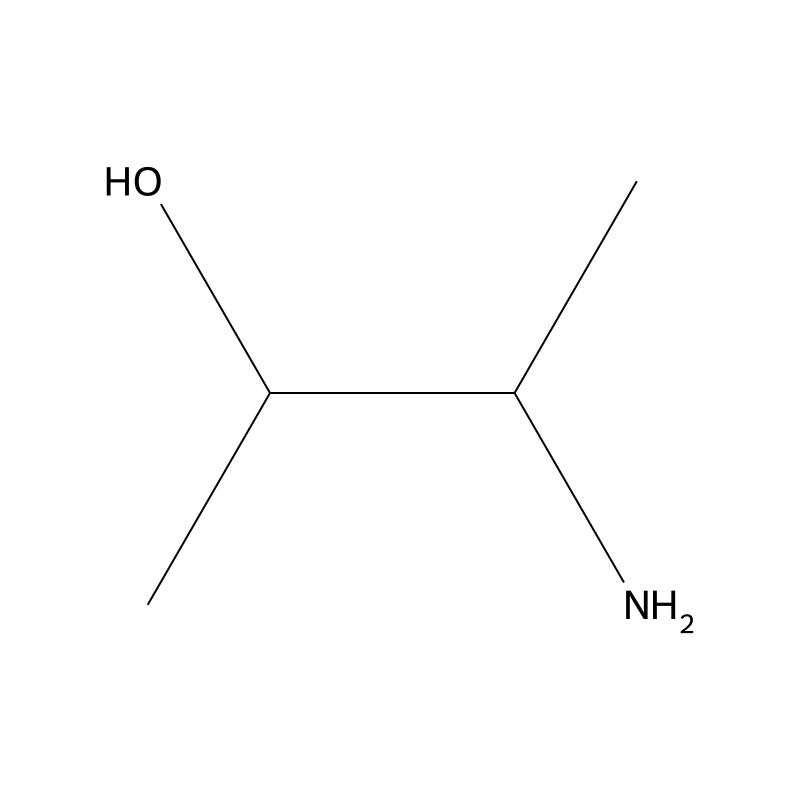

3-Aminobutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Basic Information

3-Aminobutan-2-ol is a small molecule organic compound with the chemical formula C4H11NO. It exists in various stereoisomers, which are molecules with the same atomic formula but different spatial arrangements of their atoms. PubChem, National Institutes of Health:

Potential Research Applications

- Organic synthesis: As a small organic molecule, 3-Aminobutan-2-ol could be a building block for the synthesis of more complex molecules with desired properties.

- Biological studies: The presence of an amino group and a hydroxyl group in the molecule suggests potential interactions with biological molecules. However, more research is needed to understand any specific biological activity.

3-Aminobutan-2-ol is an organic compound characterized by the molecular formula C₄H₁₁NO, with a molecular weight of 89.14 g/mol. It is classified as a secondary alcohol and a primary amine, which provides it with versatile chemical properties. The IUPAC name reflects its structure, indicating the presence of both an amino group and a hydroxyl group on the butane backbone. This compound is significant in various fields, including organic chemistry, biology, and medicine, due to its ability to act as a building block in synthesizing more complex molecules and pharmaceuticals .

Currently, there's no documented research on the specific mechanism of action of 3-aminobutan-2-ol in biological systems. However, its structural similarity to some amino alcohols with biological activity suggests potential areas for exploration. For instance, some amino alcohols have been investigated for their roles in neurotransmission or as enzyme inhibitors [, ]. Further research is needed to elucidate if 3-aminobutan-2-ol possesses similar functionalities.

- Oxidation: It can be oxidized to form 3-aminobutan-2-one using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to 3-aminobutan-1-ol using strong reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and ConditionsReaction Type Reagents Used Products Formed Oxidation Potassium permanganate, Chromium trioxide 3-Aminobutan-2-one Reduction Sodium borohydride, Lithium aluminum hydride 3-Aminobutan-1-ol Substitution Thionyl chloride, Phosphorus tribromide Various substituted derivatives

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | 3-Aminobutan-2-one |

| Reduction | Sodium borohydride, Lithium aluminum hydride | 3-Aminobutan-1-ol |

| Substitution | Thionyl chloride, Phosphorus tribromide | Various substituted derivatives |

3-Aminobutan-2-ol exhibits biological activity that makes it relevant in biochemical research. Its structure allows it to interact with various molecular targets, facilitating studies on enzyme mechanisms and metabolic pathways. The compound's ability to form hydrogen bonds and participate in nucleophilic substitutions enhances its potential as a scaffold for designing enzyme inhibitors and receptor agonists .

Several methods exist for synthesizing 3-Aminobutan-2-ol:

- Reduction of 3-Aminobutan-2-one: This method employs reducing agents like sodium borohydride or lithium aluminum hydride in an inert solvent such as tetrahydrofuran under controlled temperatures.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of 3-aminobutan-2-one using metal catalysts (e.g., palladium on carbon) under high pressure is common, yielding high-purity products suitable for various applications .

3-Aminobutan-2-ol finds applications across multiple domains:

- Chemistry: It serves as a building block in synthesizing complex organic molecules and pharmaceuticals.

- Biology: The compound is used in studying enzyme mechanisms and metabolic pathways.

- Medicine: It acts as an intermediate in drug synthesis and therapeutic agents.

- Industry: Utilized in producing polymers, resins, and other industrial chemicals .

Several compounds share structural similarities with 3-Aminobutan-2-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Aminobutan-1-ol | C₄H₉NO | Primary amine; lacks secondary alcohol functionality |

| (2R,3S)-3-Aminobutan-2-ol | C₄H₁₁NO | Chiral; used extensively in organic synthesis |

| (2S,3R)-3-Aminobutan-2-ol | C₄H₁₁NO | Another chiral variant; important for stereochemical studies |

| 4-Aminobutan-2-one | C₄H₉NO | Ketone derivative; differs in functional group placement |

Uniqueness of 3-Aminobutan-2-ol

What sets 3-Aminobutan-2-ol apart from these similar compounds is its dual functionality as both a secondary alcohol and a primary amine. This unique combination allows it to participate in diverse

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive